molecular formula C23H26ClN7O3 B13438597 Avanafil-13C5,15N

Avanafil-13C5,15N

Cat. No.: B13438597
M. Wt: 489.9 g/mol
InChI Key: WEAJZXNPAWBCOA-PVAAWCPSSA-N
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Description

Avanafil-13C5,15N is a labeled version of Avanafil, a potent and selective phosphodiesterase-5 (PDE-5) inhibitor. It is used primarily in the treatment of erectile dysfunction. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Avanafil-13C5,15N involves the use of cytosine as the starting material. The synthetic route includes several key steps:

    Reaction with 3-chloro-4-methoxybenzyl halogen: Cytosine reacts with this compound to form an intermediate.

    Reaction with N-(2-methylpyrimidine) methanamide: This step further modifies the intermediate.

    Reaction with S-hydroxymethyl pyrrolidine: This final step yields Avanafil

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, economical, and environmentally friendly, meeting the requirements for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

Avanafil-13C5,15N undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield dehydrogenated products .

Scientific Research Applications

Avanafil-13C5,15N is widely used in scientific research due to its labeled isotopes. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the drug.

    Metabolic Profiling: Investigating the metabolic pathways and identifying metabolites.

    Erectile Dysfunction Research: Understanding the efficacy and safety of PDE-5 inhibitors.

    Osteoporosis Research: Exploring its effects on bone density and oxidative stress .

Mechanism of Action

Avanafil-13C5,15N inhibits the cGMP-specific phosphodiesterase type 5 (PDE-5), which is responsible for the degradation of cGMP in the corpus cavernosum. Sexual arousal results in the local release of nitric oxide, which stimulates guanylate cyclase to produce cGMP. The inhibition of PDE-5 by this compound increases cGMP levels, leading to smooth muscle relaxation and increased blood flow to the penis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Avanafil-13C5,15N is unique due to its rapid onset of action and higher selectivity for PDE-5 over PDE-6, reducing the risk of visual disturbances. The labeled isotopes also make it invaluable for detailed pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

489.9 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[2-(hydroxy(113C)methyl)(2,3,4,5-13C4,115N)azolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/i2+1,4+1,9+1,14+1,16+1,31+1

InChI Key

WEAJZXNPAWBCOA-PVAAWCPSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)[15N]4[13CH2][13CH2][13CH2][13CH]4[13CH2]O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl

Origin of Product

United States

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